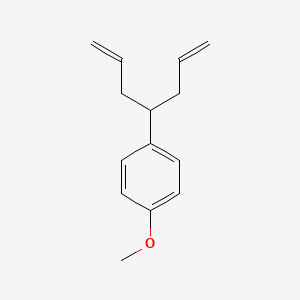
Diallyl-p-methoxyphenylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl-p-methoxyphenylmethane is an organic compound with the molecular formula C14H18O It is a derivative of phenylmethane, where the phenyl group is substituted with a methoxy group and two allyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyl-p-methoxyphenylmethane can be synthesized through several methods. One common approach involves the alkylation of p-methoxyphenylmethane with allyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diallyl-p-methoxyphenylmethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the allyl groups to saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenylmethane derivatives.
Scientific Research Applications
Diallyl-p-methoxyphenylmethane has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diallyl-p-methoxyphenylmethane involves its interaction with various molecular targets. The allyl groups can undergo radical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial activity. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Diallyl disulfide: Found in garlic, known for its anticancer properties.
Diallyl trisulfide: Another garlic-derived compound with similar biological activities.
Diallyl sulfide: A simpler analog with notable antimicrobial properties.
Uniqueness
Diallyl-p-methoxyphenylmethane is unique due to the presence of both allyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
13087-56-4 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-hepta-1,6-dien-4-yl-4-methoxybenzene |
InChI |
InChI=1S/C14H18O/c1-4-6-12(7-5-2)13-8-10-14(15-3)11-9-13/h4-5,8-12H,1-2,6-7H2,3H3 |
InChI Key |
NEWSKSPAXZDWQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


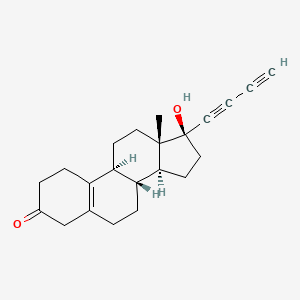


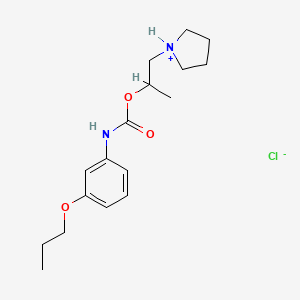
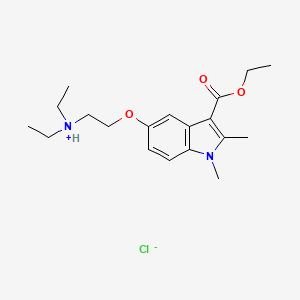

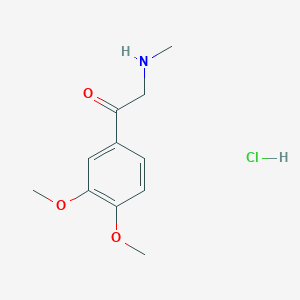
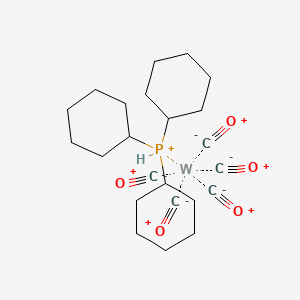
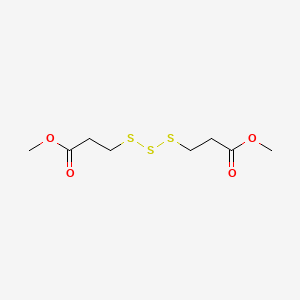
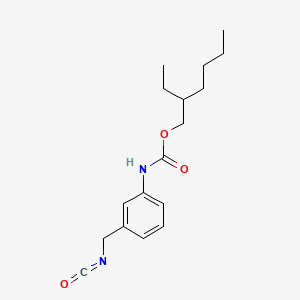
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
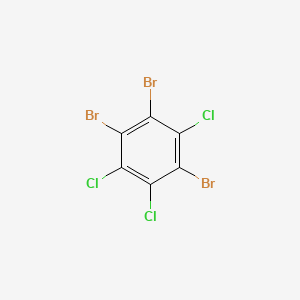
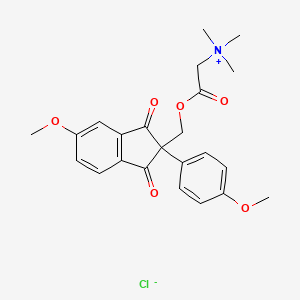
![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
